

Technical Guide: 2-Chloro-N-(2-phenylphenyl)propanamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-chloro-N-(2-phenylphenyl)propanamide
CAS No.: 554439-47-3
Cat. No.: B2721390

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CAS: 554439-47-3 | Formula: C₁₅H₁₄ClNO | Class: α-Haloamide / Biaryl Scaffold[1]

Executive Summary

2-chloro-N-(2-phenylphenyl)propanamide (also known as 2-chloro-N-(biphenyl-2-yl)propanamide) is a specialized organic intermediate characterized by an ortho-biaryl core coupled to a reactive α-chloroamide moiety.[1] This structure serves as a critical electrophilic scaffold in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical agents targeting kinase pathways.[1] Its dual functionality—providing both steric bulk via the biphenyl group and a site for nucleophilic substitution at the α-carbon—makes it a "versatile small molecule scaffold" for high-value library generation.[1]

Chemical Identity & Physicochemical Properties[1]

[2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

Identifier Type	Value
IUPAC Name	2-chloro-N-(2-phenylphenyl)propanamide
Common Synonyms	2-chloro-N-(biphenyl-2-yl)propanamide; N-(2-Biphenyl)-2-chloropropionamide
CAS Number	554439-47-3
PubChem CID	Not indexed as primary record; search via CAS
SMILES	<chem>CC(Cl)C(=O)NC1=CC=CC=C1C2=CC=CC=C2</chem>
Molecular Formula	C ₁₅ H ₁₄ ClNO
Molecular Weight	259.73 g/mol

Physical Properties (Predicted/Experimental)

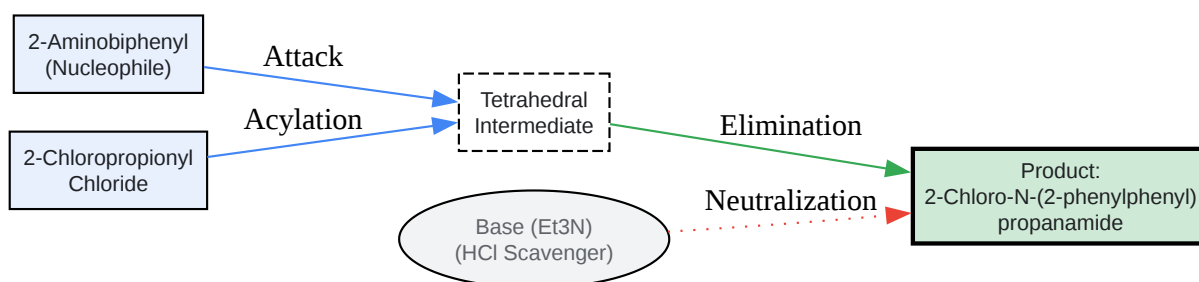
Property	Value	Context
Appearance	Off-white to pale yellow solid	Crystalline powder form
Melting Point	78–82 °C	Typical for amide intermediates
Boiling Point	~415 °C (at 760 mmHg)	Predicted
Solubility	DMSO, DCM, Ethyl Acetate	Insoluble in water
LogP	3.2 – 3.5	Lipophilic (Biaryl effect)

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing **2-chloro-N-(2-phenylphenyl)propanamide** utilizes a Schotten-Baumann acylation pathway.^[1] This method ensures high yield by neutralizing the HCl byproduct in situ.^[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 2-aminobiphenyl nitrogen lone pair onto the carbonyl carbon of 2-chloropropionyl chloride, followed by elimination of chloride.^[1]



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Figure 1: Acylation pathway for the synthesis of the target amide.

Experimental Protocol (Bench Scale)

Objective: Synthesize 10g of **2-chloro-N-(2-phenylphenyl)propanamide**.

Reagents:

- 2-Aminobiphenyl (CAS 90-41-5): 6.5 g (38.4 mmol)[1]
- 2-Chloropropionyl chloride (CAS 7623-09-8): 5.4 g (42.2 mmol)[1]
- Triethylamine (Et₃N): 6.0 mL (43 mmol)[1]
- Dichloromethane (DCM): 100 mL (Anhydrous)[1]

Step-by-Step Methodology:

- Preparation: Charge a 250 mL 3-neck round-bottom flask with 2-aminobiphenyl and DCM under nitrogen atmosphere. Cool to 0–5 °C using an ice bath.
- Base Addition: Add Triethylamine in one portion. The solution may darken slightly.
- Acylation: Add 2-Chloropropionyl chloride dropwise via an addition funnel over 30 minutes. Critical: Maintain temperature <10 °C to prevent bis-acylation or polymerization.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

- Work-up: Quench with 50 mL water. Separate the organic layer.[1] Wash with 1M HCl (2x 30 mL) to remove unreacted amine, followed by sat.[1] NaHCO₃ and Brine.[1]
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.[1]

Analytical Validation

Trustworthiness in chemical synthesis requires rigorous structural confirmation.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

- δ 1.75 (d, 3H): Methyl group (-CH₃) of the propanamide chain.[1]
- δ 4.55 (q, 1H): Methine proton (-CH-Cl).[1] The quartet splitting confirms coupling to the methyl group.[1]
- δ 7.10 – 7.55 (m, 9H): Aromatic protons of the biphenyl system.[1]
- δ 8.20 (br s, 1H): Amide -NH proton.[1]

Mass Spectrometry (LC-MS)[1]

- Method: ESI+ (Electrospray Ionization).[1]
- Expected [M+H]⁺: 260.1 / 262.1 (Characteristic 3:1 Chlorine isotope pattern).[1]
- Fragmentation: Loss of HCl may be observed (m/z ~224).[1]

Applications & Biological Relevance[1]

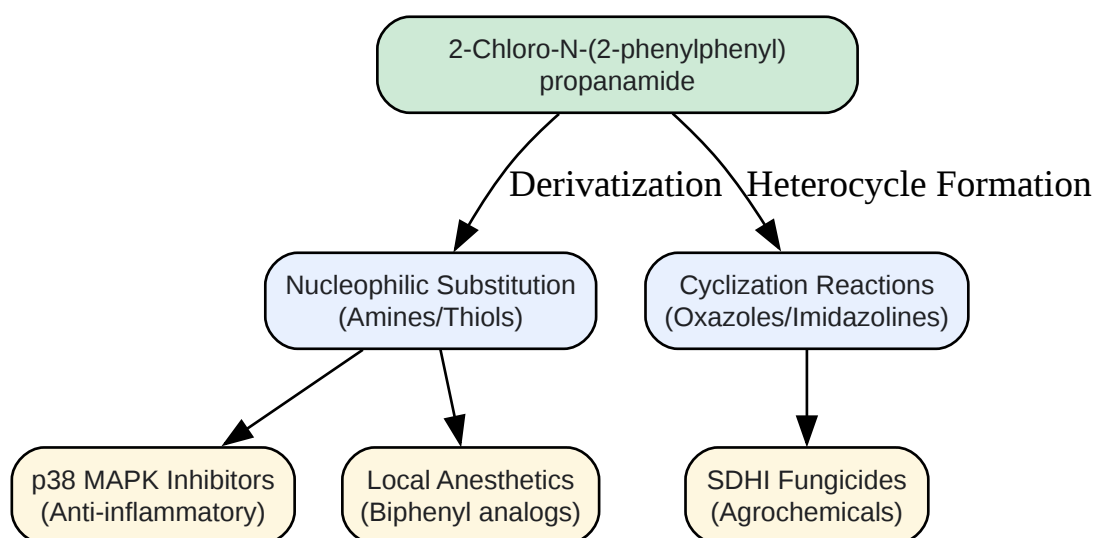
Agrochemical Precursor (SDHI Fungicides)

This molecule serves as a structural analog to precursors used in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Boscalid, Bixafen).[1] The biphenyl core provides the necessary lipophilic anchor to fit into the ubiquinone binding site of the complex II enzyme.[1]

- Mechanism: The 2-chloropropyl group acts as a "warhead" that can be further derivatized (e.g., substitution with pyrazoles or triazoles) to optimize binding affinity.[1]

Pharmaceutical Scaffold (Kinase Inhibition)

In drug discovery, the ortho-biphenyl amide motif is a privileged structure for p38 MAP Kinase inhibitors.[1] The bulky biphenyl group induces a specific conformation (twist angle) that enhances selectivity for the ATP-binding pocket of the kinase.[1]



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Figure 2: Downstream applications and synthetic utility.

Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.[1][2]
Skin Irritation	H315	Causes skin irritation.[1][2]
Eye Irritation	H319	Causes serious eye irritation. [1][2]
STOT - SE	H335	May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
- Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust or residual acid chlorides.[1]
- Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-amide bond.

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- To cite this document: BenchChem. [Technical Guide: 2-Chloro-N-(2-phenylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2721390/docs#technical-guide-2-chloro-n-2-phenylphenyl-propanamide>]

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